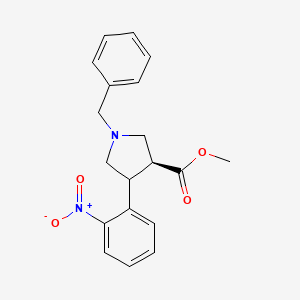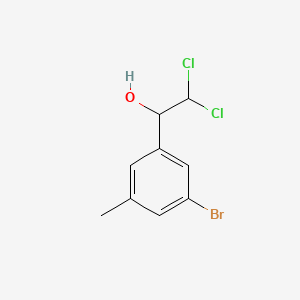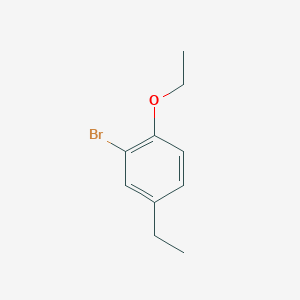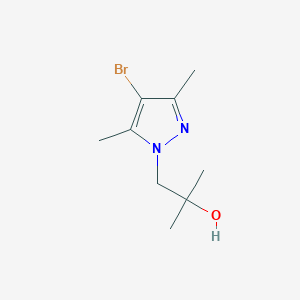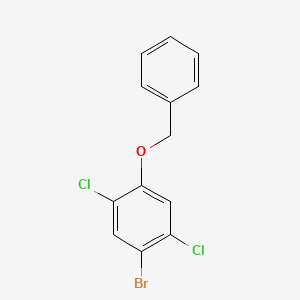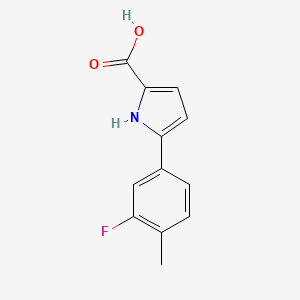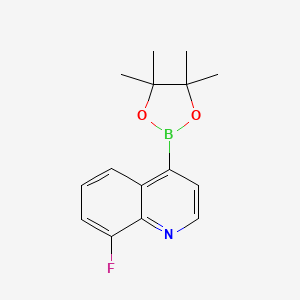
3-Chloro-6-cyanopyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-cyanopyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H2ClN3O2. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 3-position, a cyano group at the 6-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-cyanopyrazine-2-carboxylic acid typically involves the chlorination of 6-cyanopyrazine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 6-cyanopyrazine-2-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-cyanopyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate the hydrolysis of the cyano group.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives with various functional groups.
Hydrolysis: Pyrazine-2,3-dicarboxylic acid or pyrazine-2-carboxamide.
Oxidation and reduction: Oxidized or reduced forms of the pyrazine ring.
Aplicaciones Científicas De Investigación
3-Chloro-6-cyanopyrazine-2-carboxylic acid has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: The compound can be used in the development of novel materials, including polymers and coordination complexes.
Biological studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial applications: The compound is used in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-cyanopyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of the cyano and carboxylic acid groups allows for interactions with various molecular targets, including proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyrazine-2-carboxamide: Similar structure but with an amide group instead of a cyano group.
6-Cyanopyrazine-2-carboxylic acid: Lacks the chlorine substitution at the 3-position.
Pyrazine-2,3-dicarboxylic acid: Contains two carboxylic acid groups instead of a cyano and a carboxylic acid group
Uniqueness
The presence of both a chlorine atom and a cyano group on the pyrazine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C6H2ClN3O2 |
|---|---|
Peso molecular |
183.55 g/mol |
Nombre IUPAC |
3-chloro-6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-4(6(11)12)10-3(1-8)2-9-5/h2H,(H,11,12) |
Clave InChI |
IZDSHRHCFQQGFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)Cl)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




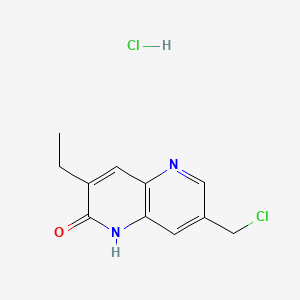
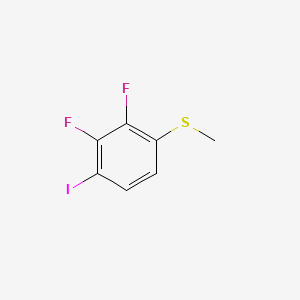
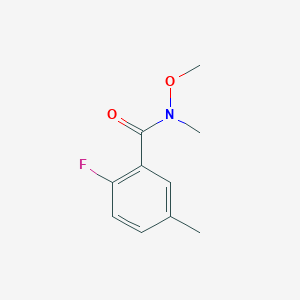
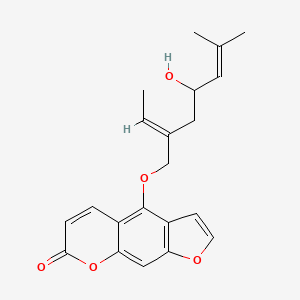
![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
